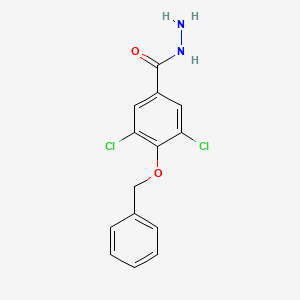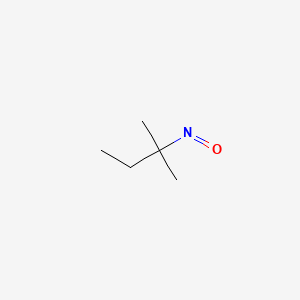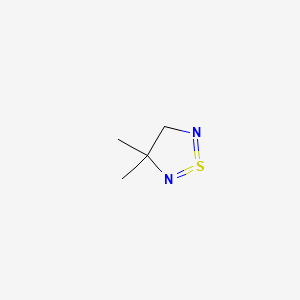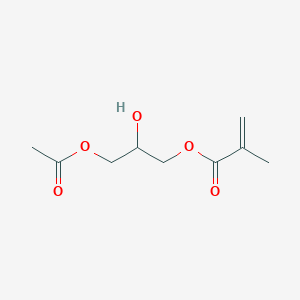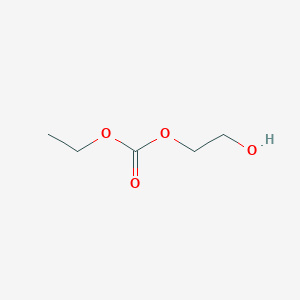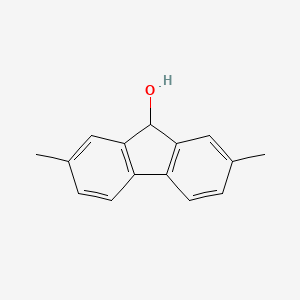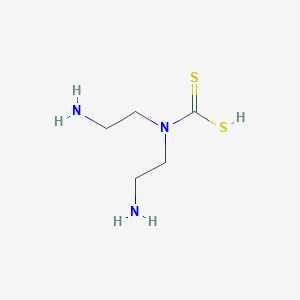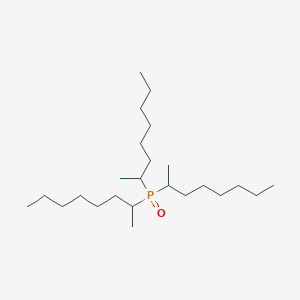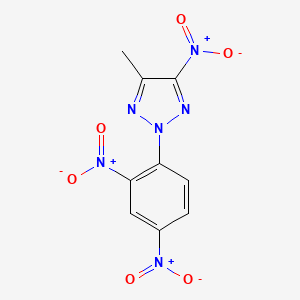
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by cyclization to form the triazole ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the potential hazards associated with handling nitro compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups and triazole ring play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and in various industrial applications.
2,4-Dinitrophenylhydrazine: Used in analytical chemistry for the detection of carbonyl compounds.
Uniqueness
2-(2,4-Dinitrophenyl)-4-methyl-5-nitro-2h-1,2,3-triazole is unique due to the combination of its nitro groups and triazole ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
29005-39-8 |
|---|---|
Molecular Formula |
C9H6N6O6 |
Molecular Weight |
294.18 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)-4-methyl-5-nitrotriazole |
InChI |
InChI=1S/C9H6N6O6/c1-5-9(15(20)21)11-12(10-5)7-3-2-6(13(16)17)4-8(7)14(18)19/h2-4H,1H3 |
InChI Key |
RCMDTCQQXCRLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
